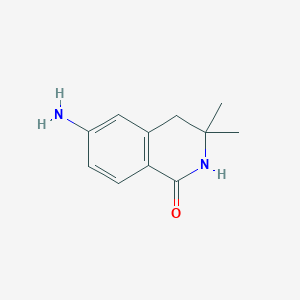![molecular formula C14H21N B2679815 [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine CAS No. 92321-07-8](/img/structure/B2679815.png)
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine: is an organic compound with the molecular formula C14H21N It is characterized by a cyclopentyl ring substituted with a methanamine group and a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopentanone, followed by reductive amination with ammonia or an amine source under hydrogenation conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base or acid catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of amine-containing molecules and their interactions with biological systems. It can be used as a model compound to investigate the behavior of similar amines in biological environments.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials requiring specific amine functionalities.
Mecanismo De Acción
The mechanism of action of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The cyclopentyl and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
[1-(2,4-Dimethylphenyl)cyclohexyl]methanamine: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
[1-(2,4-Dimethylphenyl)cyclobutyl]methanamine: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness: The uniqueness of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine lies in its specific ring size and substitution pattern, which influence its chemical reactivity and interaction with molecular targets. The cyclopentyl ring provides a balance between ring strain and flexibility, making it a versatile scaffold for various applications.
Propiedades
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(12(2)9-11)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXFNINZSLEFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2679735.png)


![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)



![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2679747.png)
![(2S)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2679748.png)

![4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2679752.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)
